Diethyl 2-(5-nitropyridin-2-yl)malonate
Overview
Description
Diethyl 2-(5-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C₁₂H₁₄N₂O₆ and a molecular weight of 282.25 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a nitropyridine ring and a malonate ester group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate typically involves the reaction of diethyl malonate with 2-chloro-5-nitropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the malonate ester group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acetic acid.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Scientific Research Applications
Diethyl 2-(5-nitropyridin-2-yl)malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 2-(5-nitropyridin-2-yl)malonate is primarily related to its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The malonate ester groups can also participate in reactions that modify the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester without the nitropyridine ring, used in similar synthetic applications.
2-Chloro-5-nitropyridine: A precursor in the synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate.
5-Nitropyridin-2-ol: Another nitropyridine derivative with different functional groups.
Uniqueness
This compound is unique due to its combination of a nitropyridine ring and malonate ester groups, which provide a versatile platform for various chemical reactions.
Properties
IUPAC Name |
diethyl 2-(5-nitropyridin-2-yl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)9-6-5-8(7-13-9)14(17)18/h5-7,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPKVECFUKSRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383215 | |
Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60891-70-5 | |
Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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